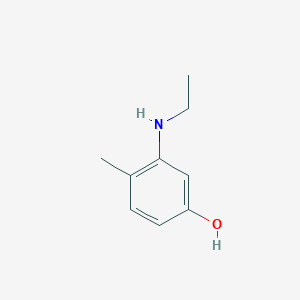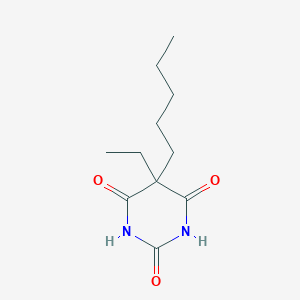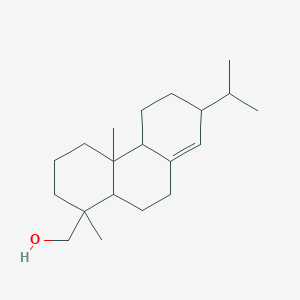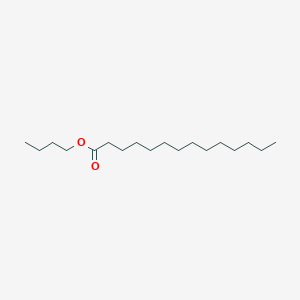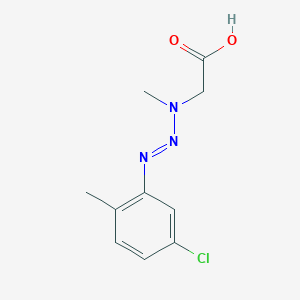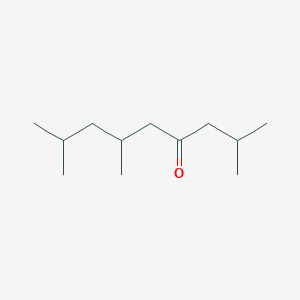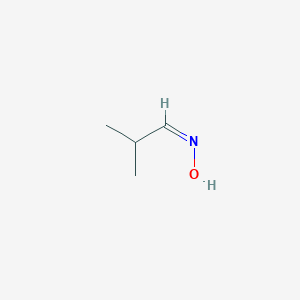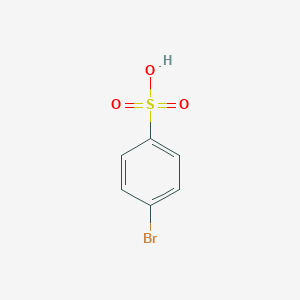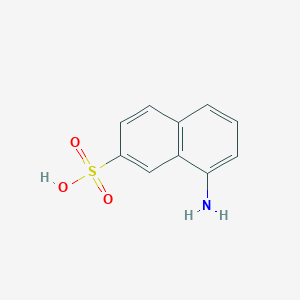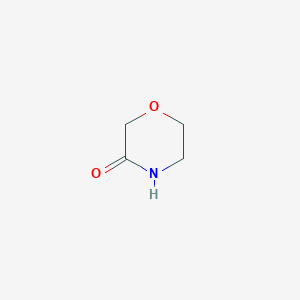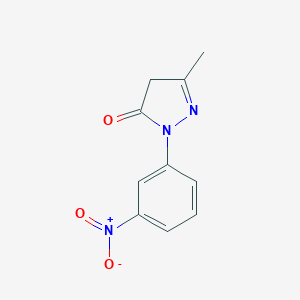![molecular formula C16H10S B089531 Phenanthro[3,4-b]thiophene CAS No. 195-52-8](/img/structure/B89531.png)
Phenanthro[3,4-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro[3,4-b]thiophene is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of Phenanthro[3,4-b]thiophene is not fully understood. However, studies have shown that it can interact with various cellular targets such as DNA, enzymes, and receptors. It is believed that the anticancer activity of this compound is due to its ability to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Phenanthro[3,4-b]thiophene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase-dependent pathways. It also has anti-inflammatory properties that can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phenanthro[3,4-b]thiophene is its versatility in terms of its potential applications. It can be used in various fields such as materials science, organic electronics, and medicinal chemistry. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on Phenanthro[3,4-b]thiophene. One of the areas that require further investigation is its mechanism of action. Understanding how this compound interacts with cellular targets can provide insights into its potential applications in various fields. Another area that requires further research is the development of more efficient and cost-effective synthesis methods. This can facilitate the production of this compound on a larger scale, making it more accessible for research and commercial applications. Finally, there is a need for more in vivo studies to determine the safety and efficacy of Phenanthro[3,4-b]thiophene in animal models. This can provide valuable information for the development of new drugs and materials based on this compound.
Conclusion:
In conclusion, Phenanthro[3,4-b]thiophene is a promising compound that has potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. Its unique structure and properties make it a valuable building block for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of Phenanthro[3,4-b]thiophene can be achieved through various methods, including Suzuki coupling, Pd-catalyzed cross-coupling, and direct arylation. The most common method is the Pd-catalyzed cross-coupling reaction between 2-bromo-3-thiophene and phenanthrene. This method offers a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Phenanthro[3,4-b]thiophene has been extensively studied for its potential applications in various fields. In materials science, it has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
In medicinal chemistry, Phenanthro[3,4-b]thiophene has been identified as a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anticancer activity by inhibiting the proliferation of cancer cells. It also has neuroprotective properties that can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propiedades
Número CAS |
195-52-8 |
|---|---|
Nombre del producto |
Phenanthro[3,4-b]thiophene |
Fórmula molecular |
C16H10S |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
naphtho[1,2-e][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-13-11(3-1)5-6-12-7-8-15-14(16(12)13)9-10-17-15/h1-10H |
Clave InChI |
XRJUVKFVUBGLMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4 |
Otros números CAS |
195-52-8 |
Sinónimos |
phenanthro[3,4-b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
